![molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3](/img/structure/B1312923.png)
((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
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Description
((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl-2,3-O-isopropylidene-D-ribofuranoside is an intermediate compound derived from D-ribose . It is primarily used in the synthesis of riboside-containing arsenic compounds . The exact targets of these arsenic compounds can vary depending on the specific compound synthesized.
Mode of Action
The mode of action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is not directly related to its interaction with biological targets. Instead, it serves as a crucial intermediate in the synthesis of other compounds. Its role is to provide a specific structural component that contributes to the final active compound’s ability to interact with its targets .
Biochemical Pathways
As an intermediate in the synthesis of arsenic-containing ribosides, Methyl-2,3-O-isopropylidene-D-ribofuranoside is involved in the biochemical pathways leading to the formation of these compounds . The exact pathways can vary depending on the specific end product being synthesized.
Result of Action
The primary result of the action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is the formation of arsenic-containing ribosides . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets.
Properties
IUPAC Name |
[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-XDTPYFJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466133 |
Source
|
Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72402-14-3 |
Source
|
Record name | Methyl-2,3-O-isopropylidene-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Methyl 2,3-O-isopropylidene-D-ribofuranoside in nucleoside synthesis?
A1: Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a crucial starting material in the multi-step synthesis of modified nucleosides. Specifically, it acts as a protected form of D-ribose, a key component of nucleosides. The isopropylidene group protects the 2' and 3' hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. [, ]
Q2: How is Methyl 2,3-O-isopropylidene-D-ribofuranoside utilized in the synthesis of 5-Deoxy-D-ribose?
A2: Methyl 2,3-O-isopropylidene-D-ribofuranoside is a key intermediate in the efficient synthesis of 5-Deoxy-D-ribose. [] The synthesis process involves four steps:
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